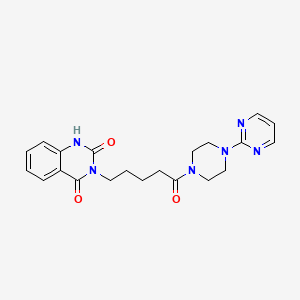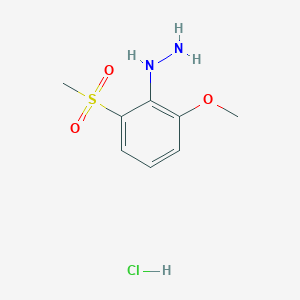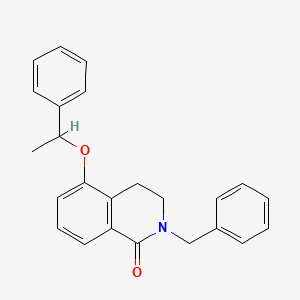
2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising application in biological and clinical studies . Tetrahydroisoquinolines (THIQ) are another important class of compounds that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of benzimidazoles is typically achieved by the condensation of o-phenylenediamine with formic acid . For tetrahydroisoquinolines, various synthetic strategies have been used, but specific synthesis methods for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Molecular Structure Analysis
Benzimidazoles contain a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Tetrahydroisoquinolines, on the other hand, are bicyclic compounds with a nitrogen atom in one of the rings .Chemical Reactions Analysis
Benzimidazoles are known to be bases and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Specific chemical reactions involving “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research has explored the synthesis of isoquinoline derivatives, including compounds structurally related to "2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one", for their potential antitumor activities. For instance, studies on 3-arylisoquinolin-1(2H)-ones, which are considered bioisosteres of clinically evaluated compounds for cancer treatment, have led to the synthesis of variants showing potent in vitro antitumor activity against human tumor cell lines (Cheon et al., 1999).
Stereochemical Analysis
Stereochemical properties of related tetrahydroisoquinoline derivatives have been thoroughly investigated. Studies have confirmed the absolute configurations of optically active diaryl tetrahydroisoquinoline derivatives, which are significant for understanding their catalytic and biological activities (Naicker et al., 2011).
Anticancer Agents Synthesis
Further research has focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring to evaluate their potential as anticancer agents. This approach has highlighted the tetrahydroisoquinoline moiety's significance in biologically active molecules, including its role in antitumor and antimicrobial activities (Redda et al., 2010).
Antimicrobial Activity
Novel synthesis methods have been developed for benzylidene oxazolone derivatives using tetrahydroisoquinoline, demonstrating significant antimicrobial activity. This work contributes to the search for new antimicrobial agents with effective profiles against various pathogens (Rao et al., 2020).
Safety and Hazards
Benzimidazole has some safety and hazard concerns. It has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Specific safety and hazard information for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” is not available in the literature I have access to.
Zukünftige Richtungen
The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in medicinal chemistry . Benzimidazoles and tetrahydroisoquinolines, due to their broad range of chemical and biological properties, are considered important synthons in the development of new drugs . Future research may focus on synthesizing new derivatives and studying their biological activities.
Eigenschaften
IUPAC Name |
2-benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18(20-11-6-3-7-12-20)27-23-14-8-13-22-21(23)15-16-25(24(22)26)17-19-9-4-2-5-10-19/h2-14,18H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFWKDIMRWHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

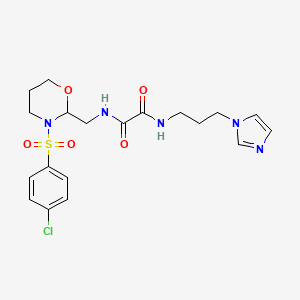
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)
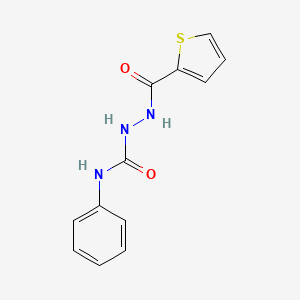
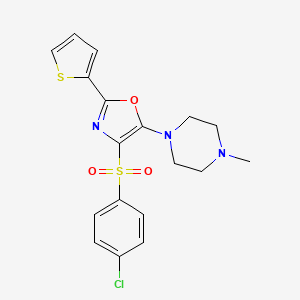
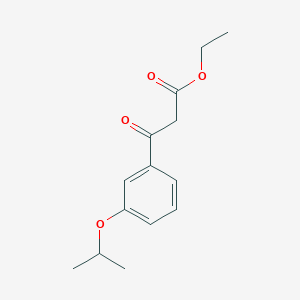
![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)
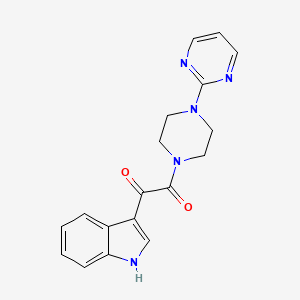
![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)
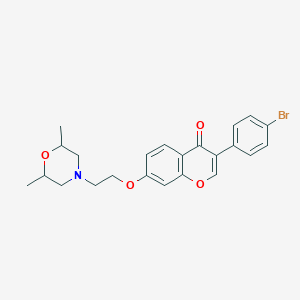
![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)
